molecular formula C19H24N4O5 B2403712 4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1171961-00-4

4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2403712
CAS No.: 1171961-00-4
M. Wt: 388.424
InChI Key: VCLNWYUVPPJDOP-UHFFFAOYSA-N
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Description

4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C19H24N4O5 and its molecular weight is 388.424. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholin-4-ylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-27-15-10-12(2-3-14(15)24)17-16-13(20-19(26)21-17)11-23(18(16)25)5-4-22-6-8-28-9-7-22/h2-3,10,17,24H,4-9,11H2,1H3,(H2,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLNWYUVPPJDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CN(C3=O)CCN4CCOCC4)NC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione , often referred to as a pyrrolo-pyrimidine derivative, has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C15H18N2O5
  • Molecular Weight : 306.31 g/mol
  • CAS Number : 123629-42-5

Structural Characteristics

The compound features a pyrrolo[3,4-d]pyrimidine core structure, which is known for its potential in drug development due to the presence of multiple functional groups that can interact with biological targets.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolo-pyrimidines have been identified as potent inhibitors of poly(ADP-ribose) polymerases (PARPs), which play a critical role in DNA repair mechanisms. Inhibitors targeting PARP-1 and PARP-2 have been associated with selective cytotoxicity towards cancer cells with homologous recombination deficiencies .

Case Study: PARP Inhibition

A study reported that derivatives of the pyrrolo-pyrimidine scaffold demonstrated complete inhibition of PARP at concentrations as low as 10 μM. The selectivity for PARP-2 over PARP-1 was noted, indicating potential for targeted cancer therapies .

Antitrypanosomal Activity

The compound's structural analogs have shown promising antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A related study indicated that certain derivatives exhibited low micromolar IC50 values (e.g., 0.38 μM for a closely related compound), while maintaining low cytotoxicity towards mammalian cells .

Comparative Antitrypanosomal Activity

CompoundIC50 (μM)Cytotoxicity (CC50 μM)Selectivity Index
Compound 130.3823>60
Compound 14.8>100-

This table illustrates the potency and selectivity of these compounds in inhibiting T. brucei while sparing mammalian cells.

The mechanism by which these compounds exert their biological effects is multifaceted:

  • PARP Inhibition : By inhibiting PARP enzymes, these compounds disrupt DNA repair pathways in cancer cells, leading to increased cell death.
  • Antiproliferative Effects : The structural features allow for interaction with various cellular targets, potentially modulating signaling pathways involved in cell proliferation and survival.

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